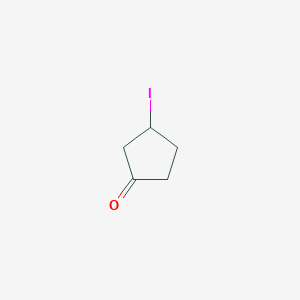

3-Iodocyclopentanone

Overview

Description

3-Iodocyclopentanone is a derivative of 2-Cyclopenten-1-one . It is a chemical reagent used in the synthesis of LY354740, an important glutamate receptor agonist with anticonvulsant and anxiolytic properties . It is also used in the synthesis of Armillarivin . The molecular weight of 3-Iodocyclopentanone is 210.01 and its molecular formula is C5H7IO .

Synthesis Analysis

The synthesis of cyclopentanone derivatives involves the reaction of allyl halides, alkynes, and carbon monoxide under mild conditions using a substoichiometric amount of iron, acetone, and a catalytic amount of Ni(II) iodide .

Molecular Structure Analysis

The molecular structure of 3-Iodocyclopentanone can be represented by the canonical SMILES: C1CC(=O)CC1I . The structure determination of small molecule compounds like 3-Iodocyclopentanone can be done using techniques such as electron diffraction .

Physical And Chemical Properties Analysis

Physical properties of 3-Iodocyclopentanone include its color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

- Synthesis of Bicyclo[1.1.1]pentan-1-amine : A study by Goh et al. (2014) described the synthesis of bicyclo[1.1.1]pentan-1-amine, a compound with significant importance in medicinal chemistry, using a derivative similar to 3-Iodocyclopentanone. This synthesis offers a flexible and scalable alternative for producing this amine, highlighting the utility of such iodinated compounds in drug development (Goh et al., 2014).

Use in Drug Discovery and Pharmacology

Targeting G Protein-Coupled Estrogen Receptor : Research by Ramesh et al. (2010) involved synthesizing a series of iodo-substituted compounds related to 3-Iodocyclopentanone. These compounds showed potential as imaging agents targeting the G protein-coupled estrogen receptor GPR30, demonstrating their applicability in developing new diagnostic and therapeutic tools (Ramesh et al., 2010).

Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes : Nugent et al. (2020) reported a method to synthesize 1,3-C-disubstituted bicyclo[1.1.1]pentanes from 1-iodo-bicyclo[1.1.1]pentanes using iron-catalyzed cross-coupling. This approach, relevant to compounds like 3-Iodocyclopentanone, is crucial in drug design, offering a versatile method for creating drug analogues (Nugent et al., 2020).

Applications in Ophthalmology

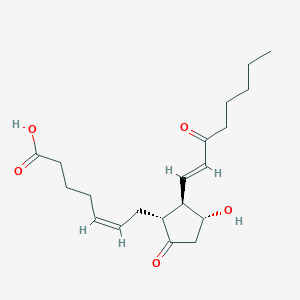

- Role in Glaucoma Medication Research : In the study of glaucoma medications, compounds structurally related to 3-Iodocyclopentanone have been used to understand the intraocular pressure-lowering effect of prostaglandin analogues. Such research is pivotal in improving treatments for eye conditions like glaucoma (Ota et al., 2006).

Contributions in Neuropharmacology

- Alzheimer’s Disease Research : A study by Ullah et al. (2020) focused on a cyclopentanone derivative for Alzheimer's disease treatment, showcasing the potential of compounds structurally related to 3-Iodocyclopentanone in neuropharmacology. The study explored the molecular mechanisms and therapeutic efficacy of this derivative in mitigating neurodegenerative symptoms (Ullah et al., 2020).

Insights into Molecular and Chemical Properties

- Photoelectron Circular Dichroism Studies : Turchini et al. (2013) conducted a study on 3-Methylcyclopentanone, a compound with similarities to 3-Iodocyclopentanone, using photoelectron circular dichroism. This research provides valuable insights into the chiral molecular systems of such compounds, contributing to our understanding of their chemical properties and behavior (Turchini et al., 2013).

Safety And Hazards

properties

IUPAC Name |

3-iodocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMGHATZDKMABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574873 | |

| Record name | 3-Iodocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodocyclopentanone | |

CAS RN |

86613-17-4 | |

| Record name | 3-Iodocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Iodocyclopentanone react with the functionalized secondary alkylcopper reagents described in the research?

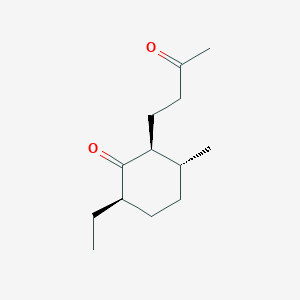

A1: The research demonstrates that functionalized secondary alkylcopper reagents, prepared through a series of transmetalations, react with 3-Iodocyclopentanone with high retention of configuration [, ]. While the specific product of this reaction is not detailed in the abstracts, it can be inferred that the reaction likely proceeds via nucleophilic substitution, where the alkylcopper reagent acts as a nucleophile, displacing the iodine atom in 3-Iodocyclopentanone. This highlights the potential of using this methodology for the stereoselective formation of new carbon-carbon bonds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)